A Technical Guide to 7-Bromoisoquinoline (CAS: 58794-09-5)
A Technical Guide to 7-Bromoisoquinoline (CAS: 58794-09-5)
This document provides an in-depth technical overview of 7-Bromoisoquinoline, a key heterocyclic building block for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's physicochemical properties, synthesis methodologies, chemical applications, and safety protocols.
Core Compound Identification
7-Bromoisoquinoline is a halogenated aromatic heterocycle. The isoquinoline (B145761) scaffold itself is a structural motif found in a wide array of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The bromine atom at the 7-position serves as a versatile synthetic handle, making this compound a valuable intermediate for creating more complex molecules.[3]
| Identifier | Value |
| CAS Number | 58794-09-5[4][5][6] |
| Molecular Formula | C₉H₆BrN[4][5][6] |
| IUPAC Name | 7-bromoisoquinoline[5][6] |
| SMILES | Brc1ccc2ccncc2c1[4] |
| InChI Key | KABRXLINDSPGDF-UHFFFAOYSA-N[4][5][7] |
Physicochemical and Spectroscopic Data
7-Bromoisoquinoline is typically an off-white to light yellow crystalline solid at room temperature.[4][8][9] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 208.05 - 208.1 g/mol | [4][5][6] |
| Melting Point | 67-72 °C | [9] |
| Boiling Point | 312.3 °C at 760 mmHg | [8] |
| Density | 1.6 ± 0.1 g/cm³ | [8] |
| Flash Point | 113 °C (closed cup) | [8] |
| Appearance | Crystalline Solid | [4] |
Table 2: Solubility Data
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:8) | 0.5 mg/mL |
| Source:[4] |
Table 3: Spectroscopic Data
| Type | Data |
| UV max (λmax) | 222, 260, 268, 314, 328 nm |
| ¹H NMR (500MHz, CDCl₃) | δ 9.18 (s, 1H), 8.55 (d, J=6 Hz, 1H), 8.12 (d, J=0.5 Hz, 1H), 7.75 (dd, J₁=9 Hz, J₂=10.5Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.62 (d, J=5.5 Hz, 1H) |
| Sources:[4][10] |
Synthesis and Manufacturing
The synthesis of 7-Bromoisoquinoline can be challenging. Classical methods like the Pomeranz-Fritsch reaction often result in low yields (around 20%) and produce a nearly 1:1 mixture of 5-bromo and 7-bromo isomers, which are difficult to separate.[10] An alternative, multi-step synthesis route provides higher yields and purity.
Experimental Protocol: Multi-Step Synthesis
This protocol describes a method starting from 1,2,3,4-tetrahydroisoquinoline (B50084).[1]
Step 1: N-Chlorination
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (4.0 mol) in dichloromethane (B109758) (5 L).
-
Slowly add sodium hypochlorite (B82951) solution (2730 g) while stirring vigorously at room temperature.
-
Continue stirring for 2 hours.
-
Allow the layers to settle and separate the organic phase.
-
Wash the organic phase with water repeatedly until a starch-iodide test is negative for sodium hypochlorite.
-
Concentrate the solution under reduced pressure to yield the N-chloro intermediate.
Step 2: Nitration
-
Dissolve KNO₃ (2.0 mol) in concentrated sulfuric acid (1.5 L) and cool to -20°C for 30 minutes.
-
Transfer to an ice bath and slowly add the N-chloro intermediate from Step 1 (1.4 mol) with mechanical stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 1 hour).
-
Heat the mixture in an oil bath at 60°C for 6 hours.
-
Cool to room temperature and pour slowly into 4 L of crushed ice while stirring.
-
Filter the resulting solid precipitate and dry to obtain the nitrated intermediate.
Step 3: Aromatization
-
Add the nitrated intermediate from Step 2 (0.97 mol) and MnO₂ (6.8 mol) to diphenyl ether (1.5 L).
-
Heat the reaction at 210°C for 10 hours.
-
Cool the mixture and filter through diatomaceous earth to remove solids.
-
Distill the filtrate under reduced pressure to remove most of the solvent.
-
Add an equal volume of petroleum ether to the remaining solution while stirring to precipitate the solid.
-
Filter and dry the solid to obtain 7-nitroisoquinoline.
Step 4: Diazotization and Bromination
-
This step utilizes a non-aqueous diazotization-bromination method described as an improvement over classic Sandmeyer reactions.[10]
-
To a solution of the amino precursor (derived from the nitro compound of Step 3), add tert-butyl nitrite (B80452) (5 equiv) followed by benzyltrimethylammonium (B79724) tribromide (4 equiv).[1]
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Wash with water, remove the solvent under reduced pressure, and dissolve the residue in dichloromethane.
-
Purify by filtering through a short silica (B1680970) gel column, eluting with an Ethyl Acetate:Petroleum Ether mixture.
-
Concentrate the filtrate to yield the final product, 7-Bromoisoquinoline.[1]
Caption: A multi-step synthesis route to produce 7-Bromoisoquinoline.
Chemical Reactivity and Applications
7-Bromoisoquinoline is primarily valued as a synthetic intermediate for pharmaceutical synthesis.[4] Its utility stems from the C-Br bond at the 7-position, which acts as a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.
Key Application: Cross-Coupling Reactions
The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C7 position, enabling the rapid diversification of the isoquinoline core to build libraries of compounds for drug discovery.[3]
Representative Protocol: Suzuki-Miyaura Coupling
While a specific protocol for 7-Bromoisoquinoline was not detailed in the search results, a general procedure representative for this class of reaction is as follows:
-
In an inert atmosphere glovebox or Schlenk line, combine 7-Bromoisoquinoline (1.0 equiv), a suitable boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 7-substituted isoquinoline derivative.
This reactivity has been demonstrated on similar scaffolds, such as the successful Suzuki coupling of 1-bromoisoquinolin-3-amines with o-nitrophenylboronic acid.[3] A notable application includes its use as an intermediate in the total synthesis of Cortistatin A, a potent anti-angiogenic agent.[11]
Caption: Logical workflow for creating diverse molecules from 7-Bromoisoquinoline.
Safety and Handling
7-Bromoisoquinoline is an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[6][9] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][9] |
| Sources:[6][9] |
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]
Storage and Stability
For long-term storage, the compound should be kept at -20°C, where it is stable for at least 4 years.[4] It can be shipped at room temperature in the continental US.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[11]
References
- 1. Page loading... [guidechem.com]
- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 7-BROMOISOQUINOLINE | CAS 58794-09-5 [matrix-fine-chemicals.com]
- 6. 7-Bromoisoquinoline | C9H6BrN | CID 12257441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromoisoquinoline | Isoquinolines | Ambeed.com [ambeed.com]
- 8. echemi.com [echemi.com]
- 9. watsonnoke.com [watsonnoke.com]
- 10. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 7-Bromoisoquinoline 58794-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
